molecular formula C10H7Cl2N3 B1475332 6-(3,5-Dichlorophenyl)pyrimidin-4-amine CAS No. 1599550-19-2

6-(3,5-Dichlorophenyl)pyrimidin-4-amine

Cat. No.: B1475332
CAS No.: 1599550-19-2
M. Wt: 240.09 g/mol
InChI Key: CLOSGANLMPKVBE-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)pyrimidin-4-amine (CAS: 1599550-19-2) is a pyrimidine derivative featuring a 3,5-dichlorophenyl substituent at the 6-position and an amino group at the 4-position. Its molecular formula is C₁₀H₇Cl₂N₃, with a molecular weight of 240.10 g/mol.

Properties

IUPAC Name

6-(3,5-dichlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOSGANLMPKVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-Dichlorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a dichlorophenyl group, which enhances its lipophilicity and potential for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic implications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and modulate cellular processes critical for disease progression. Notably, this compound acts as a selective dual inhibitor targeting Cyclin-Dependent Kinase (CDK) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK), with reported IC50 values of 68 nM for CDK and 282 nM for DYRK. These kinases play significant roles in cell cycle regulation and neuronal signaling, respectively.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption and distribution of this compound are influenced by its chemical structure. In animal models, administration showed a time to maximum concentration ranging from 0.25 to 1.5 hours, with detectable levels in blood persisting for over 72 hours . The presence of halogen atoms in the structure contributes to its metabolic stability, thereby enhancing its therapeutic window.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. The compound's ability to inhibit CDK activity is particularly relevant in cancer therapy, as dysregulation of these kinases is a hallmark of many cancers. For instance, compounds structurally related to this pyrimidine derivative have demonstrated significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects

Research has also indicated that derivatives of pyrimidine compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown that certain analogs suppress COX-2 activity effectively, suggesting that this compound may share similar anti-inflammatory mechanisms .

Case Studies and Research Findings

  • Inhibition of Kinases : A study demonstrated that modifications in the C-5 position of pyrimidine derivatives led to enhanced inhibition of PGE2 generation via COX pathways. Compounds with specific substitutions exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Another investigation revealed that related compounds displayed significant antimicrobial activity against both bacterial and fungal strains. This suggests a broader spectrum of biological activity for pyrimidine derivatives beyond just anticancer and anti-inflammatory effects .
  • Targeted Therapy Development : The unique structure of this compound has positioned it as a candidate for developing targeted therapies in diseases characterized by aberrant kinase activity .

Comparative Analysis

Compound NameTarget EnzymeIC50 (nM)Biological Activity
This compoundCDK68Anticancer
N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amineVarious EnzymesVariesAnticancer/Antimicrobial
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amineDYRK282Neurological Disorders

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Enzyme Inhibition
One of the primary applications of 6-(3,5-Dichlorophenyl)pyrimidin-4-amine is its role as an inhibitor of specific enzymes. It has been shown to interact with dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism. By inhibiting DPP4, this compound can increase levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes treatment .

Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been explored for their ability to inhibit growth in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . The compound's structure allows it to selectively inhibit cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinases (DYRKs), which are often dysregulated in cancer .

Biological Applications

Trypanosomiasis Treatment
The compound has also been investigated for its potential in treating human African trypanosomiasis (HAT) caused by Trypanosoma brucei. A series of pyrimidineamine inhibitors were identified that demonstrate selectivity for the parasite's AdoMetDC enzyme over human enzymes, showing promise for targeted therapies with minimal side effects .

Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis and Industrial Applications

Synthesis of Novel Compounds
As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. This includes the development of new pharmaceuticals and agrochemicals . Its unique chemical structure allows chemists to modify it further to enhance biological activity or optimize pharmacokinetic properties.

Cosmetic Formulations
The compound's properties are also being explored in cosmetic formulations. Its ability to act as a stabilizer or active ingredient in topical applications can potentially improve product efficacy and safety .

Table: Summary of Research Applications

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryDipeptidyl Peptidase 4 InhibitionEnhanced insulin secretion; potential diabetes treatment
Cancer ResearchCDK and DYRK InhibitionSelective inhibition observed; potential anticancer therapies
Infectious DiseasesTreatment for Human African TrypanosomiasisSelective inhibition of T. brucei AdoMetDC; effective against parasite growth
Antimicrobial ResearchBroad-spectrum antimicrobial activityDisruption of cellular processes in pathogens
Cosmetic ScienceActive ingredient in topical formulationsImproved stability and efficacy in products

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The following table highlights key structural analogs of 6-(3,5-dichlorophenyl)pyrimidin-4-amine, emphasizing substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
This compound NH₂ (4), 3,5-Cl₂Ph (6) C₁₀H₇Cl₂N₃ 240.10 Intermediate for bioactive molecules
6-(3,5-Dichlorophenyl)pyrimidin-4-ol OH (4), 3,5-Cl₂Ph (6) C₁₀H₆Cl₂N₂O 241.08 Potential metabolite or synthon
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Cl (6), 4-FPh-NH (4) C₁₆H₁₁ClFN₃ 299.73 Anticancer/antibacterial research
Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) NH₂ (3,5), 2,3-Cl₂Ph (6) C₉H₇Cl₂N₅ 256.10 Anticonvulsant drug
5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Multiple dichlorophenyl and methyl groups C₂₅H₁₉Cl₄N₅ 553.26 Crystallography studies

Key Observations :

  • Electron-Withdrawing Groups: The 3,5-dichlorophenyl group enhances lipophilicity and metabolic stability compared to mono-chloro or non-halogenated analogs .
  • Positional Effects : Substitution at the 4-position (e.g., -NH₂ vs. -OH) significantly alters hydrogen-bonding capacity and bioavailability. For instance, the -NH₂ group in the target compound may enhance interactions with biological targets compared to -OH in its analog .

Physicochemical Properties

  • Solubility: The 3,5-dichlorophenyl group reduces aqueous solubility compared to non-halogenated analogs but improves lipid bilayer permeability.
  • Crystallinity: Derivatives like 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine form stable crystals suitable for X-ray studies (SHELX refinement) .

Research Implications and Gaps

  • Medicinal Chemistry : The 3,5-dichloro configuration warrants exploration in kinase inhibitors or antimicrobial agents, leveraging its balance of lipophilicity and steric bulk.
  • Synthetic Challenges : Efficient methods for introducing 3,5-dichlorophenyl groups without side reactions remain underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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